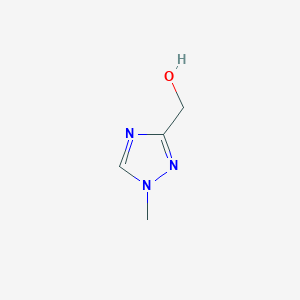

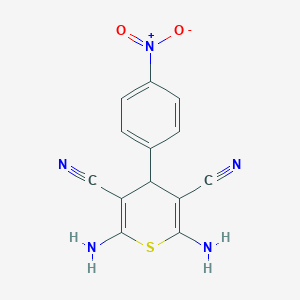

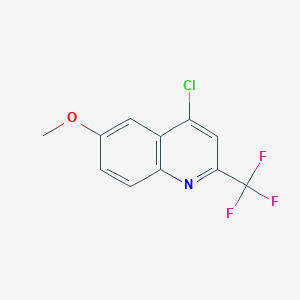

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride

Vue d'ensemble

Description

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. CP-690,550 has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride selectively inhibits JAK3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cytokine signaling and immune cell activation.

Effets Biochimiques Et Physiologiques

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce inflammation and autoimmune responses in various animal models of autoimmune diseases. In humans, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has also been shown to have a favorable safety profile in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in various biological processes. However, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has limited selectivity for JAK3 over other JAK family members, and its long-term effects on the immune system are not well understood.

Orientations Futures

Future research on 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could focus on improving its selectivity for JAK3 over other JAK family members, as well as investigating its long-term effects on the immune system. 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could also be studied for its potential as a therapeutic agent in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride could be studied for its potential as a cancer therapy, as JAK3 has been implicated in the development and progression of certain types of cancer.

Applications De Recherche Scientifique

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a crucial role in the signaling pathways of immune cells, and inhibition of JAK3 has been shown to reduce inflammation and autoimmune responses.

Propriétés

IUPAC Name |

4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXHQCCXLSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623107 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride | |

CAS RN |

118779-76-3 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)

![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)